molecular formula C18H18N2O6 B2520083 N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide CAS No. 1105204-09-8

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2520083
CAS No.: 1105204-09-8
M. Wt: 358.35
InChI Key: GYPKTRPQFXWCSS-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide is a synthetic small molecule characterized by a central isoxazole ring substituted with a furan-2-yl group at position 5 and a methyl-linked 3,4,5-trimethoxybenzamide moiety at position 2.

The compound’s structural uniqueness lies in its isoxazole-furan hybrid system, which differentiates it from related oxadiazole, thiadiazole, or acrylamide-based analogs.

Properties

IUPAC Name

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6/c1-22-15-7-11(8-16(23-2)17(15)24-3)18(21)19-10-12-9-14(26-20-12)13-5-4-6-25-13/h4-9H,10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPKTRPQFXWCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that integrates a furan ring, an isoxazole ring, and a trimethoxybenzamide moiety. Its molecular formula is C17H18N2O5C_{17}H_{18}N_{2}O_{5}, and it possesses several functional groups that contribute to its reactivity and biological activity.

PropertyValue
Molecular FormulaC17H18N2O5
Molecular Weight326.34 g/mol
CAS Number1210231-86-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the cell:

  • Tubulin Polymerization Inhibition : Similar to other benzamide derivatives, this compound has been shown to inhibit tubulin polymerization. This action disrupts microtubule dynamics, which is crucial for cell division and proliferation, making it a candidate for anti-cancer therapy .
  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX), potentially leading to therapeutic effects in inflammatory conditions.
  • Selective Cytotoxicity : Research indicates that certain derivatives of this compound exhibit selective cytotoxicity toward cancer cells while sparing normal cells. For instance, derivatives have shown significant inhibition of growth in various cancer cell lines (e.g., MDA-MB-231, HCT-116) with IC50 values ranging from 3.01 to 11.09 μM .

Biological Evaluation

Recent studies have focused on evaluating the antiproliferative effects of this compound against different cancer cell lines:

Cell LineIC50 (μM)
MDA-MB-2313.01
HCT-1165.20
HT-299.13
HeLa11.09
HEK-293 (normal)>30

These results indicate a promising selectivity for tumor cells over normal cells, which is crucial for minimizing side effects in therapeutic applications.

Case Studies

  • Antitumor Activity : A study investigating the effects of similar compounds demonstrated significant tumor growth inhibition in vivo models. The mechanism was linked to both vascular disruption and direct cytotoxicity against proliferating cancer cells .
  • Inflammation Models : In models of inflammation, compounds with similar structural motifs have shown efficacy in reducing markers of inflammation and modulating immune responses, suggesting that this compound may also possess anti-inflammatory properties worth exploring.

Future Directions

Given the promising biological activities exhibited by this compound and its derivatives:

  • Further Research : Continued investigation into its mechanism of action and structure–activity relationships (SAR) is essential for optimizing its efficacy and safety profile.
  • Clinical Trials : Future clinical trials will be necessary to evaluate its therapeutic potential in humans and establish dosing regimens.
  • Exploration of Derivatives : The synthesis of additional derivatives may yield compounds with enhanced selectivity and potency against specific cancer types or inflammatory diseases.

Comparison with Similar Compounds

Structural Variations in Heterocyclic Cores

Isoxazole vs. Oxazolone/Thiadiazole/Oxadiazole Derivatives
The target compound’s isoxazole core contrasts with other heterocyclic systems in the evidence:

  • Oxazolone-based amides (e.g., N-[1-(Furan-2-yl)-3-oxo-3-(o-tolylamino)prop-1-en-2-yl]-3,4,5-trimethoxybenzamide (4a)) feature a β-keto-enamine linker between the furan and benzamide groups .
  • Thiadiazole derivatives (e.g., N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6)) incorporate sulfur, enhancing π-conjugation and altering electronic properties .
  • Oxadiazoles (e.g., LMM5 and LMM11) exhibit antifungal activity via thioredoxin reductase inhibition, highlighting the impact of heteroatom substitution on biological targeting .

Table 1: Heterocyclic Core Comparison

Compound Class Core Structure Key Substituents Biological Activity (if reported)
Isoxazole (Target) Isoxazole Furan-2-yl, 3,4,5-trimethoxybenzamide Not explicitly reported
Oxazolone (4a) Oxazolone Furan-2-yl, o-tolylamino, benzamide Cytotoxic (MCF-7 cell line)
Thiadiazole (6) 1,3,4-Thiadiazole Isoxazole, phenyl, benzamide Anticancer (in vitro screening)
Oxadiazole (LMM11) 1,3,4-Oxadiazole Furan-2-yl, sulfamoylbenzamide Antifungal (C. albicans)

Substituent Effects on Physicochemical Properties

Aromatic Amine and Hydrazide Modifications
Variations in the amine/hydrazide substituents significantly influence melting points, solubility, and bioactivity:

  • Naphthalen-2-ylamino derivatives (e.g., compound 3 in ) exhibit higher melting points (270–272°C) due to increased aromatic stacking, compared to o-tolylamino analogs (222–224°C) .
  • Hydrazide-linked compounds (e.g., 6a in ) show reduced yields (~50%) compared to amine-derived analogs (~57%), reflecting synthetic challenges with bulky substituents .

Methoxy Group Positioning
The 3,4,5-trimethoxybenzamide group is conserved across most analogs, but suggests that N-alkyl substitutions (e.g., N,N-dimethyl) reduce Birch reduction yields, highlighting electronic destabilization effects .

Table 2: Substituent Impact on Physical Properties

Compound ID Substituent Melting Point (°C) Yield (%) Purity (%) Reference
Target Compound Isoxazole-methyl, furan-2-yl Not reported
4a o-Tolylamino 222–224 80 99.79
2a 3-Chlorophenylamino 248–250 54.33
6a 4-Chlorophenyl, hydrazide 209–211 50.54
LMM11 Cyclohexyl(ethyl)sulfamoyl Not reported

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